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Compound of Interest

Methyl 3-(2-methylphenyl)-3-
Compound Name:
oxopropanoate

Cat. No. B177572

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for Methyl 3-(2-
methylphenyl)-3-oxopropanoate. Due to the limited availability of comprehensive public data
for this specific compound, this document outlines the expected spectroscopic characteristics
based on its chemical structure and provides detailed, generalized experimental protocols for
acquiring such data. This guide serves as a foundational resource for researchers engaged in
the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Expected Spectroscopic
Features

Methyl 3-(2-methylphenyl)-3-oxopropanoate possesses a key structural scaffold composed
of a methyl ester, a ketone, and a 2-methylphenyl group. This arrangement dictates its
characteristic spectroscopic signatures.

Structure:
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A comprehensive spectroscopic analysis would involve *H NMR, 13C NMR, Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm this structure.

Quantitative Spectroscopic Data

A thorough search of public scientific databases did not yield a complete, published dataset for
Methyl 3-(2-methylphenyl)-3-oxopropanoate. Therefore, the following tables present
expected chemical shifts and absorption bands based on the analysis of structurally similar
compounds and established principles of spectroscopic interpretation. These values should be
considered predictive and require experimental verification.

Table 1: Predicted *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons (2-
~7.8-7.2 Multiplet 4H
methylphenyl group)
) -CHz- (methylene
~4.0 Singlet 2H
protons)
) -OCHs (methyl ester
~3.7 Singlet 3H
protons)
) Ar-CHs (aromatic
~2.5 Singlet 3H

methyl protons)

Table 2: Predicted 3C NMR Data
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Chemical Shift (6) ppm

Assignment

~ 195 C=0 (ketone)

~ 168 C=0 (ester)

~138 Aromatic C (quaternary, attached to CHs)
~132-126 Aromatic CH

~ 135 Aromatic C (quaternary, attached to C=0)
~52 -OCHs (methyl ester)

~ 45 -CHz- (methylene)

~21 Ar-CHs (aromatic methyl)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment

~ 3000-2850 Medium C-H stretch (aliphatic)
~ 1740 Strong C=0 stretch (ester)

~ 1685 Strong C=0 stretch (ketone)
~ 1600, 1480 Medium-Weak C=C stretch (aromatic)
~ 1200 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

192 [M]* (Molecular lon)
161 [M - OCHs]*

133 [M - COOCHs]*

119 [CH3CeH4COJ*

91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of spectroscopic data for
a compound such as Methyl 3-(2-methylphenyl)-3-oxopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds). A small amount of tetramethylsilane
(TMS) is added as an internal standard (6 0.00 ppm).

e 'H NMR Acquisition:

o

Pulse Program: Standard single-pulse sequence.

[¢]

Spectral Width: 0-16 ppm.

o

Number of Scans: 16-64, depending on sample concentration.

o

Relaxation Delay: 1-5 seconds.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
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o Spectral Width: 0-220 ppm.
o Number of Scans: 1024 or more, as 13C has a low natural abundance.

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Sample Preparation:
o Thin Film (for oils): A drop of the neat liquid is placed between two KBr or NaCl plates.

o KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder
and pressed into a thin, transparent disk.

» Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from
the sample spectrum.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-
MS) for separation and analysis of volatile compounds. Electron lonization (El) is a standard
ionization technique.

o Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
(e.g., dichloromethane, ethyl acetate).

e GC-MS Analysis:
o Injection: A small volume (e.g., 1 pL) of the sample solution is injected into the GC.
o Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5ms).

o lonization: As the compound elutes from the GC column, it enters the ion source of the
mass spectrometer and is ionized, typically by a 70 eV electron beam in EI mode.
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o Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and
detected.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the complete spectroscopic
characterization of a synthesized organic compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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